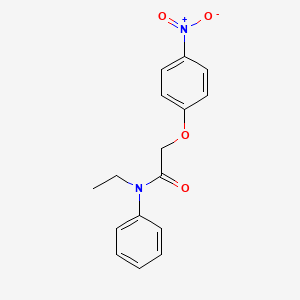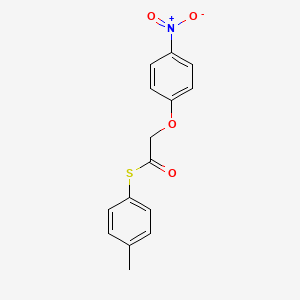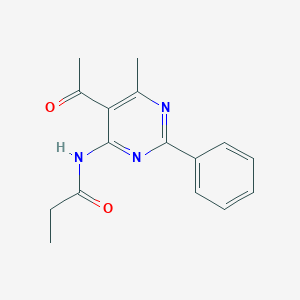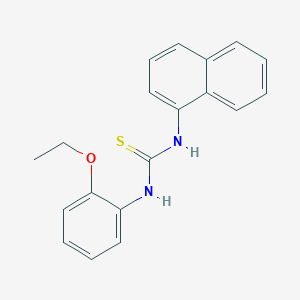
N-ethyl-2-(4-nitrophenoxy)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-(4-nitrophenoxy)-N-phenylacetamide: is an organic compound characterized by its unique structure, which includes an ethyl group, a nitrophenoxy group, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-(4-nitrophenoxy)-N-phenylacetamide typically involves the reaction of 4-nitrophenol with ethyl chloroacetate in the presence of a base to form the intermediate ethyl 2-(4-nitrophenoxy)acetate. This intermediate is then reacted with aniline under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase extraction and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-ethyl-2-(4-nitrophenoxy)-N-phenylacetamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of N-ethyl-2-(4-aminophenoxy)-N-phenylacetamide.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: N-ethyl-2-(4-nitrophenoxy)-N-phenylacetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nitrophenoxy derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2-(4-nitrophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-ethyl-2-(4-aminophenoxy)-N-phenylacetamide: A reduced form of the compound with an amino group instead of a nitro group.
N-ethyl-2-(4-chlorophenoxy)-N-phenylacetamide: A similar compound with a chlorine atom replacing the nitro group.
N-ethyl-2-(4-methoxyphenoxy)-N-phenylacetamide: A compound with a methoxy group instead of a nitro group.
Uniqueness: N-ethyl-2-(4-nitrophenoxy)-N-phenylacetamide is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific reactions that are not possible with its analogs, making it valuable for certain applications in research and industry.
Properties
IUPAC Name |
N-ethyl-2-(4-nitrophenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-2-17(13-6-4-3-5-7-13)16(19)12-22-15-10-8-14(9-11-15)18(20)21/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQCHVLPVYLZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5816661.png)

![N-[(1-CYCLOPROPANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPROPANECARBOXAMIDE](/img/structure/B5816682.png)
![2-(2-fluorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5816693.png)

![N-[3-(butyrylamino)phenyl]nicotinamide](/img/structure/B5816698.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B5816702.png)



![N'-[(2-methylpropanoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5816731.png)
![2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-3-(1,3-BENZODIOXOL-5-YL)-1-METHYLPROPYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE](/img/structure/B5816735.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B5816748.png)
![4-CHLOROBENZYL 2-[(PHENYLSULFONYL)AMINO]ACETATE](/img/structure/B5816753.png)
